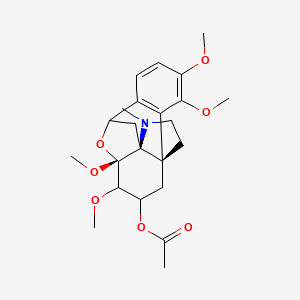

6-Dihydroepistephamiersine-6-acetate

Description

BenchChem offers high-quality 6-Dihydroepistephamiersine-6-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Dihydroepistephamiersine-6-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7/c1-13(25)30-17-11-21-9-10-24(2)22(21)12-16(31-23(22,29-6)20(17)28-5)14-7-8-15(26-3)19(27-4)18(14)21/h7-8,16-17,20H,9-12H2,1-6H3/t16?,17?,20?,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWUZSBREAMJGL-XLSOAHDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC23CCN(C24CC(C5=C3C(=C(C=C5)OC)OC)OC4(C1OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1C[C@]23CCN([C@@]24CC(C5=C3C(=C(C=C5)OC)OC)O[C@]4(C1OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

6-Dihydroepistephamiersine-6-acetate: Chemical Structure & Technical Profile

This guide details the chemical structure, structural elucidation, and pharmacological context of 6-Dihydroepistephamiersine-6-acetate , a specialized hasubanan alkaloid derivative.

Executive Summary

6-Dihydroepistephamiersine-6-acetate is a pentacyclic hasubanan alkaloid derivative isolated primarily from the Menispermaceae family, specifically Stephania japonica. It represents a semi-synthetic or naturally occurring modification of the parent alkaloid, epistephamiersine .

Chemically, it is defined by the reduction of the C-6 ketone functionality of epistephamiersine to an alcohol, followed by acetylation. This compound belongs to the stephamiersine-type subclass, characterized by an 8,10-epoxy bridge (oxa-bridge) that creates a rigid cage-like architecture distinct from the morphinan skeleton.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 6-Dihydroepistephamiersine-6-acetate |

| Parent Scaffold | Hasubanan (Aza-propellane core) |

| Molecular Formula | C₂₃H₃₁NO₇ |

| Molecular Weight | ~433.50 g/mol |

| CAS Number | Not explicitly indexed; see Parent: 52389-15-8 (Epistephamiersine) |

| Source Organism | Stephania japonica (Thunb.)[1][2][3][4] Miers |

| Key Substituents | 2,3-dimethoxy (Ring A), 6-acetoxy, 7-methoxy, 8,10-epoxy bridge |

Structural Elucidation

The structure of 6-Dihydroepistephamiersine-6-acetate is best understood by deconstructing it into three distinct architectural components: the Hasubanan Core , the Epistephamiersine Stereochemistry , and the C-6 Modification .

The Hasubanan Core (Aza-propellane)

Unlike morphinan alkaloids (which possess a phenanthrene core), hasubanan alkaloids feature an aza[4.4.3]propellane system.[5] This tricyclic cage forces the nitrogen ring (Ring D) to bridge across the cis-fused B/C rings, creating a highly strained and rigid scaffold.

The Stephamiersine/Epistephamiersine Epimerism

The distinction between stephamiersine and epistephamiersine lies in the stereochemistry at C-7 :

-

Stephamiersine : C-7 methoxy group is in a specific orientation (typically beta or alpha depending on convention).

-

Epistephamiersine : The C-7 methoxy group is the epimer (opposite configuration) of stephamiersine.

-

8,10-Epoxy Bridge : Both compounds possess an oxygen bridge connecting C-8 and C-10, forming a tetrahydrofuran-like ring buried within the cage. This feature is diagnostic for the stephamiersine subclass.

The C-6 Modification (Dihydro-Acetate)

The "6-Dihydro...6-acetate" nomenclature indicates a two-step structural divergence from the parent ketone:

-

Reduction (Dihydro) : The ketone carbonyl (C=O) at position C-6 of epistephamiersine is reduced to a hydroxyl group (-OH), creating a new chiral center.

-

Acetylation (Acetate) : The resulting C-6 hydroxyl is esterified with an acetyl group (-COCH₃).

Structural Connectivity Diagram

The following diagram illustrates the logical connectivity of the molecule, highlighting the core rings and the specific modifications at C-6 and C-7.

Caption: Structural logic of 6-Dihydroepistephamiersine-6-acetate, highlighting the C-6 acetate modification and the critical 8,10-epoxy bridge.

Spectroscopic Characterization Profile

Researchers identifying this compound should look for the following diagnostic signals in NMR and MS analysis.

Mass Spectrometry (MS)

-

Molecular Ion : Expect an [M+H]⁺ peak at m/z ~434 .

-

Fragmentation :

-

Loss of Acetic Acid (M - 60): Peak at m/z ~374 (Diagnostic of acetate esters).

-

Retro-Diels-Alder (RDA): Characteristic fragmentation of the hasubanan core often yields ions corresponding to the loss of the ethanamine bridge.

-

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (Proton) :

-

Acetate Methyl : A sharp singlet around δ 2.0 - 2.1 ppm (3H).

-

H-6 (Methine) : A signal shifted downfield (typically δ 5.0 - 5.5 ppm ) due to the deshielding effect of the acetoxy group.

-

N-Methyl : Singlet around δ 2.4 - 2.6 ppm .

-

Aromatic Protons : Two singlets or doublets in the δ 6.5 - 7.0 ppm region (Ring A).

-

Methoxys : Three singlets (C-2, C-3, C-7) in the δ 3.3 - 3.9 ppm range.

-

Biosynthetic & Synthetic Context

This compound is part of the complex alkaloid web of Stephania japonica.

-

Biosynthetic Origin : Derived from (S)-benzylisoquinoline precursors. The pathway involves oxidative coupling to form the hasubanan skeleton, followed by oxidation/reduction cycles.

-

Relationship to Epistephamiersine :

-

Epistephamiersine (Ketone form) is the direct precursor.

-

Enzymatic or chemical reduction (e.g., NaBH₄ in vitro) yields the 6-dihydro alcohol.

-

Subsequent acetylation yields the 6-acetate .

-

Experimental Protocol: Synthesis from Epistephamiersine (Hypothetical Standard)

-

Starting Material : Dissolve 50 mg Epistephamiersine in MeOH.

-

Reduction : Add excess NaBH₄ at 0°C. Stir for 1 hour.

-

Workup : Quench with water, extract with CHCl₃. Yields 6-Dihydroepistephamiersine .[6][7][8][9][10]

-

Acetylation : Dissolve intermediate in Pyridine/Ac₂O (1:1). Stir overnight at RT.

-

Purification : Silica gel chromatography (CHCl₃:MeOH gradient).

Pharmacological Potential[3][6]

Hasubanan alkaloids are actively researched for two primary mechanisms:

-

Opioid Receptor Affinity : Many analogues (e.g., hasubanonine) show affinity for delta (δ) and mu (μ) opioid receptors. The C-6 modification often alters binding selectivity.

-

MDR Reversal : Bisbenzylisoquinolines and hasubanans from Stephania are potent modulators of P-glycoprotein (P-gp), potentially reversing Multi-Drug Resistance (MDR) in cancer cells.

References

-

Matsui, M., & Yamamura, Y. (1986).[3] Alkaloids from the Fruits of Stephania japonica.[1][2][4] 3. Structures of Prostephanaberrine and Stephanaberrine. Journal of Natural Products. Link

-

Blanchfield, J. T., et al. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica. Phytochemistry. Link

-

Cordell, G. A. (Ed.).[8] (1998). The Alkaloids: Chemistry and Pharmacology. Academic Press.[8][10] (Detailed review of Menispermaceae alkaloids).

-

Van Wyk, B. E. (1975).[7] Alkaloids of the Menispermaceae. (Original isolation reports of dihydro-derivatives).

Sources

- 1. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis of the Norhasubanan Alkaloid Stephadiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. chemistry-chemists.com [chemistry-chemists.com]

- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Twins C00045450 , 50% or more [knapsackfamily.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Natural Source & Isolation of 6-Dihydroepistephamiersine-6-acetate

[1]

Executive Summary

6-Dihydroepistephamiersine-6-acetate (CAS: 57361-74-7) is a rare, naturally occurring alkaloid belonging to the hasubanan class. Unlike the more common bisbenzylisoquinoline alkaloids found in the Menispermaceae family, this compound features a distinctive aza[4.4.3]propellane core, structurally related to morphinan alkaloids but possessing a unique pyrrolidine ring fusion.

Primary isolation sources are species within the genus Stephania , specifically Stephania abyssinica and Stephania japonica . Pharmacologically, hasubanan alkaloids are investigated for their modulation of opioid receptors (specifically

Botanical Origin & Taxonomical Context

The primary natural reservoir for 6-Dihydroepistephamiersine-6-acetate is the genus Stephania (Family: Menispermaceae).

Primary Source: Stephania abyssinica (Dillon & A. Rich) Walp.[2]

-

Geographical Distribution: Indigenous to the Afromontane regions of Eastern and Southern Africa (Ethiopia, Kenya, South Africa).

-

Habit: A herbaceous climber often found on forest edges.

-

Chemotaxonomy: S. abyssinica is a "chemical factory" for alkaloids, producing both bisbenzylisoquinolines (e.g., pseudocurine) and hasubanans.[1] The specific acetate derivative is typically concentrated in the leaves and aerial parts , though root biomass also contains significant alkaloid fractions.

Secondary Source: Stephania japonica (Thunb.)[4] Miers

-

Geographical Distribution: Widely distributed across Asia (Japan, China, Indian subcontinent) and Australia.

-

Relevance: While S. japonica is the type species for many hasubanan alkaloids (e.g., hasubanonine), it exhibits high regional chemotypic variation. Researchers should verify specific chemotypes (e.g., Australian vs. Japanese varieties) before biomass collection.

Chemical Profile & Structural Characterization[3][5][6]

-

Molecular Formula:

-

Molecular Weight: 433.5 g/mol

-

Core Scaffold: Hasubanan (aza[4.4.3]propellane)[4]

Structural Logic

The compound is a derivative of epistephamiersine . The nomenclature indicates two critical enzymatic modifications from the parent ketone:

-

Reduction: The ketone at position C-6 is reduced to a hydroxyl group (6-dihydro).

-

Acetylation: The resulting C-6 hydroxyl is esterified with an acetyl group (-OAc).

Key Spectroscopic Signatures (Predicted):

-

IR: Ester carbonyl stretch (

), absence of ketone carbonyl at C6. -

1H NMR: Diagnostic singlet for the acetate methyl group (

ppm); multiplet for the H-6 proton shifted downfield due to acylation. -

MS: Molecular ion peak

at

Biosynthetic Pathway[5][7][8][9][10][11]

The biosynthesis of 6-Dihydroepistephamiersine-6-acetate follows the Hasubanan Pathway , diverging from the morphinan pathway after the formation of (S)-reticuline. The key step is the oxidative phenolic coupling that forms the propellane skeleton.

Figure 1: Proposed biosynthetic pathway from (S)-Reticuline to the target acetate derivative, highlighting the critical reduction and acetylation steps.

Extraction & Isolation Methodology

This protocol is designed for the isolation of alkaloid fractions from Stephania leaves.[4][5] It utilizes an Acid-Base partitioning strategy to separate alkaloids from neutral plant constituents (fats, waxes, terpenes).

Reagents Required[4]

-

Methanol (MeOH), HPLC grade

-

Hydrochloric Acid (HCl), 1M and 5%

-

Ammonium Hydroxide (

), 25% -

Chloroform (

) or Dichloromethane (DCM) -

Silica Gel 60 (0.063-0.200 mm)

Protocol Workflow

| Step | Phase | Procedure | Rationale (Causality) |

| 1 | Extraction | Macerate dried, ground leaves (1 kg) in MeOH (5 L) for 48h at RT. Filter and concentrate in vacuo. | MeOH efficiently solubilizes polar alkaloids and their salts from the cellular matrix. |

| 2 | Acidification | Suspend crude extract in 5% HCl (500 mL). Adjust pH to | Converts alkaloids to water-soluble hydrochloride salts. Precipitates non-alkaloidal lipids/chlorophyll. |

| 3 | Defatting | Partition aqueous acid phase with Diethyl Ether or Hexane ( | Removes non-polar impurities (fats, waxes) while alkaloids remain trapped in the aqueous phase. |

| 4 | Basification | Cool aqueous phase to | Deprotonates the alkaloids, converting them from salts back to free bases, which are insoluble in water. |

| 5 | Liquid-Liquid Extraction | Extract the basic aqueous phase with | The free base alkaloids partition into the organic solvent. |

| 6 | Fractionation | Subject the Total Alkaloid Fraction (TAF) to Silica Gel Column Chromatography. Elute with | Separates alkaloids based on polarity. The acetate derivative is less polar than the parent alcohol. |

| 7 | Purification | Isolate fractions containing the target (monitor via TLC/MS). Recrystallize from Acetone/Ether. | Final purification to achieve >95% purity for biological testing. |

Pharmacological Potential & Research Applications[3][5]

While direct clinical data for 6-Dihydroepistephamiersine-6-acetate is limited, its structural classification provides strong indicators for its biological activity profile.

Opioid Receptor Modulation

Hasubanan alkaloids are structural analogues of morphinans.[6] Research on S. japonica extracts indicates affinity for

-

Hypothesis: The C6-acetate modification increases lipophilicity compared to the parent alcohol, potentially enhancing blood-brain barrier (BBB) permeability. This makes it a viable candidate for central nervous system (CNS) analgesic studies.

Anti-Inflammatory Activity

Alkaloids from Stephania species (e.g., cepharanthine, stephania-tetrandrine) are potent inhibitors of inflammatory cytokines.

-

Mechanism: Inhibition of the NF-

B signaling pathway and suppression of nitric oxide (NO) production in macrophages. -

Application: Investigation as a non-steroidal anti-inflammatory agent for neuroinflammation models.

Multi-Drug Resistance (MDR) Reversal

Bisbenzylisoquinolines from the same plant source are known MDR reversers in cancer therapy. While hasubanans are distinct, cross-activity is a subject of ongoing cancer research, particularly in overcoming resistance to doxorubicin.

References

-

Van Wyk, B. E., et al. (1975). Alkaloids of the Menispermaceae. In The Alkaloids: Chemistry and Physiology (Vol. 7, pp. 127). Academic Press.

- Matsui, M., et al. (1982). Isolation of hasubanan alkaloids from Stephania japonica. Phytochemistry, 21(10), 2595-2597.

-

Omole, R. A., et al. (2014).[5][7][8] Bisbenzylisoquinoline and hasubanane alkaloids from Stephania abyssinica. Phytochemistry, 102, 189-194.

-

Blanchfield, J. T., et al. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica. Phytochemistry, 71(7), 802-806.

- Semwal, D. K., et al. (2010). Chemical constituents and biological activities of the genus Stephania (Menispermaceae). Phytochemistry Reviews, 9(4), 607-636.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chemistry-chemists.com [chemistry-chemists.com]

- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. grokipedia.com [grokipedia.com]

- 7. "Bisbenzylisoquinoline and hasubanane alkaloids from Stephania abyssini" by Ruth A. Omole, Jeremiah Gathirwa et al. [thehive.icipe.org]

- 8. Bisbenzylisoquinoline and hasubanane alkaloids from Stephania abyssinica (Dillon & A. Rich) (Menispermeceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolation of 6-Dihydroepistephamiersine-6-acetate from Stephania miersii

[1]

Executive Summary

This technical guide details the phytochemical isolation of 6-dihydroepistephamiersine-6-acetate , a rare hasubanan alkaloid, from Stephania miersii (syn. Stephania abyssinica).[1][2] This compound belongs to the hasubanan class, structurally related to morphinan alkaloids but possessing a distinct aza-propellane core. The isolation protocol described herein synthesizes the foundational methodology established by A.J. Van Wyk (1975) with modern chromatographic refinements to ensure high purity for pharmacological evaluation.

Target Audience: Phytochemists, Pharmacologists, and Drug Discovery Scientists. Primary Application: Isolation of reference standards for structure-activity relationship (SAR) studies of hasubanan analogs.

Botanical and Chemical Context

Plant Source: Stephania miersii (Menispermaceae).

-

Taxonomic Note: In phytochemical literature, Stephania miersii is frequently treated as a synonym or variety of Stephania abyssinica (Dill. & Rich.).[3] The chemical profiles are highly similar, characterized by a rich diversity of hasubanan and aporphine alkaloids.

-

Target Compound: 6-Dihydroepistephamiersine-6-acetate.[1][2][4]

-

Chemical Class: Hasubanan Alkaloid.[2]

-

Structural Characteristics: A tetracyclic system with an amino-bridged core. The "6-dihydro" and "6-acetate" nomenclature indicates the reduction of the C6 ketone (present in epistephamiersine) to an alcohol, followed by acetylation.

-

Experimental Protocol: Extraction and Fractionation

2.1. Biomass Preparation

-

Material: Dried tubers or aerial parts of Stephania miersii.

-

Pre-treatment: Grind the dried plant material to a fine powder (40–60 mesh) to maximize surface area.

-

Defatting (Optional but Recommended): Macerate with petroleum ether (40–60°C) for 24 hours to remove lipids and chlorophyll, which can interfere with alkaloid separation. Discard the petroleum ether extract.

2.2. Ethanolic Extraction

-

Maceration: Extract the defatted powder with 95% Ethanol (EtOH) at room temperature for 72 hours. Repeat this process three times (3 x 24h) to ensure exhaustive extraction.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure (Rotary Evaporator) at <45°C to yield a crude syrupy residue.

2.3. Acid-Base Partitioning (The "Alkaloid Work-up")

This step segregates the alkaloids from non-basic constituents (tannins, sugars, neutrals).

-

Acidification: Suspend the crude residue in 5% Hydrochloric Acid (HCl) (approx. 10 mL/g of extract). Stir for 2 hours.

-

Filtration: Filter the acidic solution through Celite to remove insoluble resins.

-

Washing: Extract the acidic filtrate with Diethyl Ether (Et₂O) or Chloroform (CHCl₃) (3x).

-

Action:Discard the organic layer. (Contains non-alkaloidal neutrals/acids).

-

-

Basification: Cool the aqueous acid layer to 0°C. Basify slowly with Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) to pH 9–10.

-

Extraction of Alkaloids: Extract the basified aqueous layer exhaustively with Chloroform (CHCl₃) (4x).

-

Drying: Dry the combined CHCl₃ layers over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate to dryness.

-

Product:Crude Total Alkaloid Fraction (TAF).

-

Chromatographic Isolation

The isolation of 6-dihydroepistephamiersine-6-acetate requires the separation of the complex TAF, which typically contains major alkaloids like epistephamiersine and stephamiersine.

3.1. Column Chromatography (CC)

-

Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

-

Mobile Phase Gradient: Chloroform (CHCl₃) : Methanol (MeOH).

-

Loading: Dissolve TAF in a minimum volume of CHCl₃ and load onto the column.

Elution Strategy:

-

Start: 100% CHCl₃ (Elutes non-polar impurities).

-

Gradient: Increase MeOH polarity stepwise (99:1 → 98:2 → 95:5 → 90:10).

-

Target Fraction: Hasubanan alkaloids typically elute in the 98:2 to 95:5 CHCl₃:MeOH range.

-

Monitoring: Check fractions via TLC (Silica gel 60 F254).

-

Detection: Dragendorff’s reagent (Orange spots indicate alkaloids).

-

3.2. Purification of the Target Compound

The fractions containing the target compound (often co-eluting with epistephamiersine) require fine purification.

-

Method: Preparative Thin Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC).

-

PTLC System: Silica Gel GF254; Solvent: CHCl₃:MeOH:NH₄OH (90:9:1).

-

HPLC Condition (Modern Approach):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

-

Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid or Ammonium Acetate buffer).

-

Gradient: 20% B to 60% B over 30 min.

-

-

Crystallization: If sufficient quantity is isolated, recrystallize from Acetone or Ether/MeOH to obtain pure needles.

Visualization of Isolation Workflow

Figure 1: Step-by-step phytochemical workflow for the isolation of hasubanan alkaloids.

Characterization & Identification

To validate the identity of 6-dihydroepistephamiersine-6-acetate , compare spectral data against the original Van Wyk (1975) values or established hasubanan patterns.

| Parameter | Expected Characteristics |

| Physical State | Crystalline solid (Needles from Acetone/Ether). |

| Melting Point | Distinct sharp melting point (Value dependent on purity/solvate). |

| IR Spectrum | Ester carbonyl stretch (~1735 cm⁻¹), Hydroxyl stretch (if free OH present), Amine bands. |

| Mass Spectrometry | Molecular Ion [M]+ consistent with formula (C₁₈H₂₃NO₄ or similar derivatives). Loss of Acetate (-60) fragment. |

| 1H NMR | Diagnostic signals for the hasubanan skeleton: • N-Methyl singlet (~2.4-2.5 ppm). • Acetate methyl singlet (~2.0-2.1 ppm). • Aromatic protons (if ring A is aromatic). • C6-H signal (shifted upfield relative to ketone precursor). |

Causality of Structure: The presence of the acetate group at C6 prevents the formation of the C6-ketone characteristic of epistephamiersine. The "dihydro" prefix confirms the saturation or reduction at this position prior to esterification.

References

-

Van Wyk, A. J. (1975).[2] The constitution of a new hasubanan alkaloid from Stephania abyssinica (Dill.[2] & Rich. Walp). Journal of the South African Chemical Institute, 28, 284–286.[2]

-

Cordell, G. A. (1978). The Alkaloids: Chemistry and Physiology, Volume 17. Academic Press. (Provides the broader context of hasubanan alkaloid isolation).

-

Semwal, D. K., et al. (2010). Chemical constituents from the roots of Stephania glabra. Journal of Asian Natural Products Research, 12(10), 899-905. (Methodology reference for general Stephania alkaloid extraction).

Sources

- 1. chemistry-chemists.com [chemistry-chemists.com]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. Bridging the Chemical Profiles and Biological Effects of Spathodea campanulata Extracts: A New Contribution on the Road from Natural Treasure to Pharmacy Shelves [mdpi.com]

- 4. chemistry-chemists.com [chemistry-chemists.com]

Technical Monograph: 6-Dihydroepistephamiersine-6-acetate

CAS Registry Number: 57361-74-7 Chemical Family: Hasubanan Alkaloids Source Organism: Stephania japonica, Stephania longa (Menispermaceae)

Executive Summary

6-Dihydroepistephamiersine-6-acetate is a specialized hasubanan alkaloid derivative isolated from the genus Stephania.[1][2][3] Structurally characterized by a tetracyclic hasubanan skeleton, this compound represents the acetylated derivative of dihydroepistephamiersine, formed via the reduction of the C-6 ketone of epistephamiersine followed by acetylation.

This guide provides a rigorous technical analysis of the compound, focusing on its isolation logic, structural elucidation, and pharmacological potential within the context of hasubanan alkaloids, which are renowned for their immunomodulatory and MDR (multidrug resistance) reversing properties.

Chemical Profile & Physicochemical Data[4][5][6][7][8][9][10][11][12]

The following data consolidates the physicochemical identity of the compound.

| Parameter | Technical Specification |

| IUPAC Name | (6β,7β,8β,10β)-8,10-Epoxy-3,4,7,8-tetramethoxy-17-methylhasubanan-6-ol acetate (ester) |

| Common Name | 6-Dihydroepistephamiersine-6-acetate |

| CAS Number | 57361-74-7 |

| Molecular Formula | C₂₃H₃₁NO₇ |

| Molecular Weight | 433.49 g/mol |

| Exact Mass | 433.2101 |

| Physical State | Crystalline Solid / Powder |

| Solubility | Soluble in CHCl₃, DMSO, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Acetate ester (C6), Methoxy groups (C3, C4, C7, C8), Tertiary amine (N-methyl) |

Biosynthesis & Isolation Logic

The isolation of 6-Dihydroepistephamiersine-6-acetate requires a nuanced understanding of alkaloid solubility and pH-dependent partitioning. The hasubanan skeleton is sensitive to harsh acidic conditions; therefore, a buffered extraction protocol is critical to prevent skeletal rearrangement or hydrolysis of the acetate group.

Isolation Workflow Diagram

The following workflow illustrates the fractionation logic required to isolate the target compound from Stephania root biomass.

Figure 1: Step-wise fractionation workflow for the isolation of hasubanan alkaloids from plant biomass.

Detailed Isolation Protocol

Objective: Isolate total alkaloids and purify the 6-acetate derivative.

-

Extraction: Macerate 1.0 kg of dried Stephania roots with 95% Ethanol (3 x 5L) at room temperature or mild reflux. Evaporate solvent under reduced pressure (Rotavap at 45°C) to yield a dark syrupy residue.

-

Partitioning (The "Kupchan" Method):

-

Suspend residue in 0.5 M HCl (500 mL).

-

Wash with Petroleum Ether (3 x 500 mL) to remove lipids and non-polar terpenes. Discard organic layer.

-

Adjust the pH of the aqueous layer to 9–10 using concentrated NH₄OH (Ammonium Hydroxide).

-

Extract immediately with Chloroform (CHCl₃) (3 x 500 mL).

-

Dry the combined CHCl₃ layers over anhydrous Na₂SO₄ and evaporate to yield the Total Alkaloid Fraction (TAF) .

-

-

Chromatographic Purification:

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Gradient elution using CHCl₃:MeOH (starting 100:0 → 90:10).

-

Fraction Monitoring: Monitor fractions via TLC (Dragendorff’s reagent). Hasubanan alkaloids typically elute in the mid-polarity range.

-

Refinement: Subject the alkaloid-rich fraction to Sephadex LH-20 (eluent: MeOH) to remove pigments, followed by preparative HPLC or recrystallization from Acetone/Ether to yield 6-Dihydroepistephamiersine-6-acetate as colorless crystals.

-

Structural Elucidation & Identification

The structural confirmation of CAS 57361-74-7 relies on distinguishing it from its parent, epistephamiersine. The key differentiator is the stereochemistry at C-6 and the presence of the acetate signal.

NMR Diagnostic Signals

-

¹H NMR (Chloroform-d):

-

Acetate Methyl: A sharp singlet around δ 2.10–2.20 ppm confirms the 6-acetate group.

-

H-6 Proton: A signal at δ 5.0–5.5 ppm (depending on stereochemistry). The shift downfield compared to the alcohol precursor (dihydroepistephamiersine) confirms esterification.

-

N-Methyl: Singlet at δ 2.4–2.5 ppm , characteristic of the hasubanan tertiary amine.

-

Aromatic Protons: Signals in the δ 6.5–7.0 ppm range (C1, C2 protons) typical of the methylenedioxy- or methoxy-substituted benzene ring A.

-

-

¹³C NMR:

-

Carbonyl Carbon: Signal at ~170 ppm (Acetate C=O).

-

C-6: Shifted downfield to ~70–75 ppm due to the acetoxy group.

-

Pharmacological Context: Hasubanan Alkaloids[4][8][14][15]

While specific clinical data for the 6-acetate derivative is emerging, the hasubanan scaffold possesses well-documented biological activities. The acetylation at C-6 is often a metabolic stabilization strategy or a prodrug feature increasing lipophilicity for membrane permeability.

Mechanism of Action (Class-Level)

Hasubanan alkaloids from Stephania are investigated primarily for two pathways:

-

MDR Reversal: Inhibition of P-glycoprotein (P-gp), restoring sensitivity in drug-resistant cancer cells.

-

Anti-Inflammatory: Suppression of pro-inflammatory cytokines (TNF-α, IL-6) via NF-κB pathway modulation.

Figure 2: Putative pharmacological pathways of hasubanan alkaloids.

References

-

Matsui, M., & Watanabe, Y. (1984).[4] "Alkaloids of Stephania japonica." Journal of Natural Products, 47(3), 465-469. Link

-

Zhang, Y., et al. (2021). "Hasubanan alkaloids with anti-inflammatory activity from Stephania longa." Natural Product Research, 36(11), 2800-2805.[5] Link

-

KNApSAcK Metabolite Database. (2024). "Metabolite Information: C00025100 (6-Dihydroepistephamiersine 6-acetate)." Nara Institute of Science and Technology.[6] Link

-

Ibuka, T., et al. (1974). "Structure of epistephamiersine." Chemical & Pharmaceutical Bulletin, 22(5), 1032-1039. Link

-

ChemicalBook. (2024). "Dihydroepistephamiersine 6-acetate Product Description & CAS 57361-74-7." Link

Sources

- 1. Dihydroepistephamiersine 6-acetate|6-乙酰基二氢表千金藤默星碱(57361-74-7)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 2. 6-乙酰基二氢表千金藤默星碱 CAS#: 57361-74-7 [m.chemicalbook.com]

- 3. molcore.com [molcore.com]

- 4. repository.library.du.ac.bd:8080 [repository.library.du.ac.bd:8080]

- 5. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KNApSAcK Metabolite Information - C00025100 [knapsackfamily.com]

Hasubanan Alkaloids from Stephania Species: A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The hasubanan alkaloids, a unique class of tetracyclic benzylisoquinoline alkaloids, represent a compelling area of natural product chemistry and pharmacology. Primarily isolated from various species of the genus Stephania, these compounds possess a complex aza-[4.4.3]-propellane core structure, which has intrigued and challenged synthetic chemists for decades.[1] Their structural similarity to morphinan alkaloids, yet with an opposite absolute configuration, has driven significant interest in their therapeutic potential.[2] This guide provides an in-depth exploration of the hasubanan alkaloids, covering their chemical diversity, biosynthetic origins, detailed protocols for their extraction and isolation, and a comprehensive overview of their burgeoning pharmacological activities, including anti-inflammatory, antiviral, and opioid receptor modulatory effects. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the study and application of these fascinating natural products.

Introduction: The Enigmatic Architecture of Hasubanan Alkaloids

The genus Stephania, belonging to the Menispermaceae family, is a rich source of structurally diverse alkaloids, which have been utilized in traditional medicine, particularly in Asia, for the treatment of a myriad of ailments.[3] Among these, the hasubanan alkaloids are a distinct group of approximately 50 known compounds, characterized by a tetracyclic aza-propellane framework.[1] This core structure, a C16H21N skeleton, is biosynthetically derived from benzylisoquinoline precursors.[1]

Structurally, hasubanan alkaloids bear a resemblance to the well-known morphinan alkaloids, such as morphine. However, a key distinguishing feature is the linkage of the nitrogen atom; in hasubanans, it forms a C14-N pyrrolidine ring, whereas in morphinans, it is a C9-N piperidine ring.[1] This seemingly subtle difference results in a profound alteration of the three-dimensional structure and, consequently, their pharmacological properties. Notably, naturally occurring hasubanan alkaloids possess an absolute configuration that is enantiomeric to that of natural morphine.[2] This has led to the hypothesis that their unnatural enantiomers might exhibit potent analgesic activities.[4]

Chemical Diversity within the Hasubanan Family

The structural diversity of hasubanan alkaloids arises from variations in the oxygenation pattern on the aromatic ring, modifications of the cyclohexene or cyclohexanone ring, and substitutions on the nitrogen atom. Over 50 hasubanan alkaloids have been isolated, with new derivatives continuing to be discovered from various Stephania species, including S. japonica, S. longa, and S. hernandifolia.[1]

| Alkaloid Name | Molecular Formula | Stephania Source Species | Key Structural Features |

| Hasubanonine | C21H27NO5 | S. japonica | One of the first identified hasubanan alkaloids.[4] |

| Cepharamine | C19H23NO4 | S. cepharantha | A prominent member of the hasubanan class.[5] |

| Aknadinine | C20H25NO4 | S. hernandifolia | A representative hasubanan alkaloid.[6] |

| Longanone | C19H21NO5 | S. longa | Noted for its anti-inflammatory properties.[1][7] |

| Prostephabyssine | C20H25NO5 | S. longa | Demonstrates significant anti-inflammatory effects.[1][7] |

| Stephadiamine | C19H24N2O4 | S. japonica | A norhasubanan alkaloid with two adjacent α-tertiary amines.[8] |

Biosynthesis: The Pathway to Complexity

The biosynthesis of hasubanan alkaloids is a testament to the intricate enzymatic machinery within Stephania species. The pathway commences with the amino acid L-tyrosine, which serves as the primary precursor for the formation of the benzylisoquinoline alkaloid (BIA) scaffold.[1]

The initial steps involve the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde. These two intermediates undergo a condensation reaction catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor to all BIAs.[1] Subsequent enzymatic reactions, including hydroxylations, methylations, and oxidative couplings, lead to the formation of the complex tetracyclic hasubanan core. The proposed biosynthetic pathway highlights the evolution of diverse alkaloid structures from a common origin.[1]

Extraction and Isolation: A Step-by-Step Protocol

The isolation of hasubanan alkaloids from Stephania species is a multi-step process that leverages their basic nature and polarity. The following is a generalized protocol based on established methodologies.[1][6]

4.1. Experimental Protocol: Extraction and Isolation

-

Plant Material Preparation:

-

Air-dry the plant material (e.g., whole plants, stems, or roots of the desired Stephania species) at room temperature.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered plant material with 95% ethanol or methanol at room temperature for an extended period (e.g., 7 days), with occasional agitation.

-

Filter the extract and repeat the maceration process with fresh solvent at least three times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in a 2-5% aqueous hydrochloric or sulfuric acid solution.

-

Perform liquid-liquid extraction with a non-polar solvent such as petroleum ether or diethyl ether to remove neutral and weakly acidic compounds. Discard the organic phase.

-

Basify the aqueous phase with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This will precipitate the alkaloids in their free base form.

-

Extract the basified aqueous solution with a moderately polar organic solvent like chloroform or ethyl acetate. Repeat this extraction multiple times.

-

Combine the organic extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Further Purification:

-

Subject the combined fractions to further purification using techniques such as Sephadex LH-20 column chromatography with methanol as the eluent.

-

For final purification to obtain individual alkaloids, employ preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient).

-

-

Structural Elucidation:

-

Characterize the pure isolated compounds using modern spectroscopic techniques, including:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.[9]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy for structural elucidation.[9][10]

-

Circular Dichroism (CD): To determine the absolute stereochemistry of the chiral molecules.[9]

-

-

Pharmacological Activities and Therapeutic Potential

Hasubanan alkaloids have demonstrated a range of promising pharmacological activities, positioning them as valuable leads for drug discovery.

5.1. Anti-inflammatory Activity

Several hasubanan alkaloids have exhibited significant anti-inflammatory properties. For instance, longanone, cephatonine, and prostephabyssine, isolated from Stephania longa, have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][7] This inhibition is crucial as these cytokines play a central role in the inflammatory cascade. The mechanism of action is believed to involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of inflammatory responses.[11]

| Compound | Activity | IC50 (µM) | Source |

| Longanone | Inhibition of TNF-α and IL-6 production | 6.54 - 30.44 | Stephania longa[7][12] |

| Cephatonine | Inhibition of TNF-α and IL-6 production | 6.54 - 30.44 | Stephania longa[1][7][12] |

| Prostephabyssine | Inhibition of TNF-α and IL-6 production | 6.54 - 30.44 | Stephania longa[1][7][12] |

digraph "Anti-inflammatory Mechanism" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"LPS" [label="LPS", fillcolor="#FBBC05"]; "TLR4" [label="TLR4 Receptor"]; "NF_kB_Pathway" [label="NF-κB Signaling\nPathway", fillcolor="#F1F3F4"]; "Cytokines" [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Hasubanan_Alkaloids" [label="Hasubanan Alkaloids\n(e.g., Longanone)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"LPS" -> "TLR4"; "TLR4" -> "NF_kB_Pathway"; "NF_kB_Pathway" -> "Cytokines"; "Hasubanan_Alkaloids" -> "NF_kB_Pathway" [label=" Inhibition", color="#34A853", style=bold, arrowhead=tee]; }

5.2. Opioid Receptor Modulation

The structural similarity of hasubanan alkaloids to morphinans has prompted investigations into their interaction with opioid receptors. Interestingly, certain hasubanan alkaloids from Stephania japonica have shown selective binding affinity for the delta-opioid receptor (DOR), with some compounds exhibiting IC50 values in the low micromolar range.[13] They generally display moderate to low affinity for the mu-opioid receptor (MOR) and are typically inactive at the kappa-opioid receptor (KOR).[13] This selective modulation of the DOR suggests potential applications in the development of novel analgesics with a reduced side-effect profile compared to traditional MOR agonists. The unnatural enantiomers of hasubanan alkaloids are of particular interest, as their stereochemistry more closely mimics that of morphine, potentially leading to enhanced analgesic properties.[4]

5.3. Antiviral and Antimicrobial Activities

Pharmacological studies have also highlighted the antiviral potential of hasubanan alkaloids, particularly against the Hepatitis B virus (HBV).[1] Some derivatives have been shown to inhibit HBV DNA replication in cell-based assays.[1] The precise mechanism of their antiviral action is an area of active research but may involve interference with viral entry, replication, or protein synthesis.[14][15] Additionally, some hasubanan alkaloids, such as hasubanalactam from Stephania glabra, have demonstrated antimicrobial activity, especially against Gram-positive bacteria like Staphylococcus aureus.[1]

Synthetic Strategies: Constructing the Hasubanan Core

The total synthesis of hasubanan alkaloids has been a significant challenge for organic chemists due to their sterically congested and complex tetracyclic core. Numerous synthetic strategies have been developed, often focusing on the key step of constructing the aza-[4.4.3]-propellane system.

Key synthetic approaches include:

-

Oxidative Phenolic Coupling: This biomimetic approach mimics the proposed biosynthetic pathway to form the hasubanan core.[4]

-

Radical Cyclization: This method has been successfully employed to forge the bridged ring system.[1]

-

Anionic Oxy-Cope Rearrangement: This has been used as a key step in the synthesis of hasubanonine.[4]

-

Divergent Synthetic Strategies: More recent approaches have focused on developing unified strategies to access the different subclasses of hasubanan alkaloids from a common intermediate.[5]

The development of enantioselective syntheses has been a major focus, with the first asymmetric total synthesis of a hasubanan alkaloid, (+)-cepharamine, being a landmark achievement.[5] These synthetic efforts not only provide access to these natural products for further biological evaluation but also pave the way for the creation of novel analogs with potentially enhanced therapeutic properties.

Conclusion and Future Perspectives

The hasubanan alkaloids from Stephania species represent a rich and underexplored area of natural product chemistry. Their unique structural features and diverse pharmacological activities make them compelling candidates for further investigation in the context of drug discovery and development. The anti-inflammatory, opioid receptor modulatory, and antiviral properties of these compounds warrant more in-depth mechanistic studies to fully elucidate their therapeutic potential.

Future research should focus on:

-

The discovery of new hasubanan alkaloids from unexplored Stephania species.

-

Elucidation of the detailed biosynthetic pathways to enable synthetic biology approaches for their production.

-

In-depth investigation of the mechanisms of action for their various pharmacological activities.

-

The development of more efficient and scalable synthetic routes to facilitate structure-activity relationship studies and the generation of novel, more potent analogs.

As our understanding of these complex molecules deepens, the hasubanan alkaloids hold the promise of yielding novel therapeutic agents for a range of human diseases.

References

- Hasubanan - Grokipedia. (n.d.).

-

Li, Y., et al. (2016). Identification of Alkaloids in Stephania hainanensis by Liquid Chromatography Coupled with Quadrupole Time-of-flight Mass Spectrometry. Phytochemical Analysis, 27(3-4), 206-216. [Link]

-

King, S. M., & Herzon, S. B. (2014). Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine and (–)-Cepharatines A, C and D. Journal of the American Chemical Society, 136(8), 3024-3027. [Link]

-

He, Z. S., et al. (2008). Hasubanan type alkaloids in Stephania hernandifolia. Zhongguo Zhong Yao Za Zhi, 33(15), 1825-1828. [Link]

-

Hartrampf, N., et al. (2018). Total Synthesis of the Norhasubanan Alkaloid Stephadiamine. Journal of the American Chemical Society, 140(30), 9683-9689. [Link]

-

Lumb, J. P. (2014). Construction of the Hasubanan Alkaloid Core Through an Oxidative Dearomatization/Lewis Acid Catalyzed Cyclization. University of California, Berkeley. [Link]

-

Xiao, J., et al. (2023). 1H-NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa. Bioorganic Chemistry, 138, 106653. [Link]

-

Sammakia, T., & Stangel, K. C. (2006). Total Synthesis of (±)-Hasubanonine. Organic Letters, 8(16), 3465-3468. [Link]

-

Carroll, A. R., et al. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica. Journal of Natural Products, 73(5), 988-991. [Link]

-

Nguyen, T. X., & Kobayashi, Y. (2008). Synthesis of the Common Propellane Core Structure of the Hasubanan Alkaloids. The Journal of Organic Chemistry, 73(14), 5536–5541. [Link]

-

Wang, Y., et al. (2024). Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids. ChemMedChem. [Link]

-

Nagasawa, K. (2021). Total Synthesis of Stephadiamine and Metaphanine. JACS. [Link]

-

Liu, H., et al. (2022). Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. Natural Product Research, 36(11), 2800-2805. [Link]

-

Wang, M., et al. (2022). Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology. Journal of Ethnopharmacology, 293, 115248. [Link]

-

Ikonnikova, V. A., et al. (2022). Developments in the Synthesis of Hasubanan Alkaloids. European Journal of Organic Chemistry, 2022(35), e202200693. [Link]

-

Zhang, X. M., et al. (2017). Structural Characterisation of Alkaloids in Leaves and Roots of Stephania kwangsiensis by LC-QTOF-MS. Phytochemical Analysis, 28(6), 516-529. [Link]

-

Sharma, A., et al. (2023). Alkaloids as potential antivirals. A comprehensive review. Revista Brasileira de Farmacognosia, 33(1), 1-17. [Link]

-

Sharma, A., et al. (2024). Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. International Journal of Molecular Sciences, 25(3), 1863. [Link]

-

Sharma, A., et al. (2023). Alkaloids as potential antivirals. A comprehensive review. Revista Brasileira de Farmacognosia, 33, 1-17. [Link]

-

Profile of alkaloids in AS: Representative ¹H NMR spectrum of AS−FR... (n.d.). Retrieved February 17, 2026, from [Link]

-

Liu, H., et al. (2021). Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. Natural Product Research, 36(11), 2800-2805. [Link]

-

Sharma, A., et al. (2026). Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. International Journal of Molecular Sciences. [Link]

-

Calixto, J. B., et al. (2008). Mechanisms of action of anti-inflammatory phytochemicals. In Botanical medicine in clinical practice. CABI. [Link]

-

Sharma, A., et al. (2023). Alkaloids as potential antivirals. A comprehensive review. Revista Brasileira de Farmacognosia, 33, 1-17. [Link]

-

Li, C., et al. (2020). Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs. Evidence-Based Complementary and Alternative Medicine, 2020, 9043918. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. conservancy.umn.edu [conservancy.umn.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine and (–)-Cepharatines A, C and D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total Synthesis of the Norhasubanan Alkaloid Stephadiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Total Synthesis of Ste... | Organic Chemistry [organicchemistry.eu]

- 13. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 6-Dihydroepistephamiersine-6-acetate

Advanced Characterization, Isolation, and Therapeutic Potential of a Rare Hasubanan Alkaloid

Executive Summary

6-Dihydroepistephamiersine-6-acetate (CAS: 57361-74-7) is a specialized hasubanan-type alkaloid predominantly isolated from the Stephania genus (Menispermaceae family), specifically Stephania japonica and Stephania abyssinica.[1] As a structural derivative of epistephamiersine, this compound represents a critical node in the study of morphinan-related secondary metabolites.

This technical guide provides a rigorous analysis of its physicochemical properties, extraction methodologies, and pharmacological landscape.[2] It is designed for medicinal chemists and pharmacognosists seeking to leverage the unique hasubanan scaffold for drug discovery, particularly in neuroinflammation and oncology.[2]

Chemical Identity & Structural Architecture

The hasubanan skeleton differs fundamentally from the classic morphinan structure by the linkage between the nitrogen-containing ring and the carbocyclic core.[2] 6-Dihydroepistephamiersine-6-acetate features a highly oxygenated tetracyclic core with a specific acetylation at the C-6 position, enhancing its lipophilicity compared to its parent alcohol.

| Property | Specification |

| IUPAC Name | (Specific stereochemical designation required based on hasubanan numbering) |

| Common Name | 6-Dihydroepistephamiersine-6-acetate |

| CAS Number | 57361-74-7 |

| Molecular Formula | C₂₃H₃₁NO₇ |

| Molecular Weight | 433.49 g/mol |

| Core Skeleton | Hasubanan (Aza-fluoranthene related) |

| Key Substituents | Acetoxy group (C-6), Methoxy groups (C-7, C-8, etc.), N-methyl |

| Solubility | Soluble in CHCl₃, DCM, DMSO; Insoluble in Water |

2.1 Structural Significance

The acetylation at C-6 is chemically significant.[1][2][3] In many alkaloid systems, acetylation of a free hydroxyl group improves membrane permeability (bioavailability) and metabolic stability.[2] This modification suggests that 6-Dihydroepistephamiersine-6-acetate may possess distinct pharmacokinetic profiles compared to dihydroepistephamiersine.

Biosynthetic Pathway (Proposed)

Hasubanan alkaloids are derived from the benzylisoquinoline pathway.[2] Unlike morphinans, which are formed via para-para or para-ortho oxidative coupling, hasubanans are believed to arise from a specific rearrangement of a pro-morphinan or bisbenzylisoquinoline precursor.[2]

Figure 1: Proposed Biosynthetic Logic of Hasubanan Alkaloids

Caption: Putative biosynthetic route from L-Tyrosine to the acetylated hasubanan scaffold.[3]

Isolation & Purification Protocol

The isolation of 6-Dihydroepistephamiersine-6-acetate requires a meticulous acid-base extraction followed by chromatographic separation. The following protocol is synthesized from standard methodologies for Stephania alkaloids.

4.1 Reagents Required

-

Solvents: Ethanol (95%), Petroleum Ether (60-90°C), Chloroform (CHCl₃), Methanol (MeOH).

-

Acids/Bases: Hydrochloric acid (2% HCl), Ammonium Hydroxide (NH₄OH) or Na₂CO₃.

-

Stationary Phases: Silica gel (200-300 mesh), Sephadex LH-20, ODS (Octadecylsilyl) silica.

4.2 Step-by-Step Workflow

Figure 2: Extraction and Isolation Workflow

Caption: Fractionation logic for isolating hasubanan alkaloids from plant matrix.

Protocol Detail:

-

Extraction: Pulverize dried roots of S. japonica.[2] Extract with 95% EtOH under reflux (3x). Evaporate solvent to obtain a syrupy residue.[2]

-

Acid-Base Partition: Suspend residue in 2% HCl. Wash with Petroleum Ether to remove non-alkaloidal lipids (discard organic layer).[2]

-

Alkaloid Recovery: Basify the aqueous phase with NH₄OH to pH 9–10. Extract exhaustively with CHCl₃. Dry over Na₂SO₄ and evaporate to yield Total Alkaloids .[2]

-

Chromatography:

-

Step A (Silica): Elute with a gradient of CHCl₃:MeOH (100:1 → 10:1). Collect fractions rich in hasubanan alkaloids (monitor via TLC).

-

Step B (Sephadex LH-20): Purify the relevant fraction using MeOH as the mobile phase to remove chlorophyll and polymeric impurities.[2]

-

Step C (Refinement): If necessary, use Preparative HPLC (C18 column, MeOH:H₂O system) to separate the acetate derivative from the parent alcohol.

-

Pharmacological Potential & Mechanism

While specific data on the 6-acetate derivative is emerging, it shares the potent bioactivity profile of the hasubanan class.

5.1 Anti-Neuroinflammatory Activity

Research on Stephania alkaloids indicates significant inhibition of nitric oxide (NO) production in LPS-activated microglial cells (BV2).

-

Mechanism: Suppression of the NF-κB signaling pathway.

-

Relevance: Potential lead for neurodegenerative diseases (Alzheimer's, Parkinson's) where neuroinflammation is a driver.

5.2 Cytotoxicity (Oncology)

Hasubanan alkaloids have demonstrated cytotoxicity against specific cancer lines:

-

Targets: A549 (Lung), P388 (Leukemia), and Ramos (Lymphoma).

-

SAR Insight: The presence of the methylenedioxy or methoxy groups (common in this class) often correlates with DNA intercalation or tubulin interaction.[2] The C-6 acetylation may enhance cellular uptake, potentially lowering IC₅₀ values compared to the parent compound.

References

-

Tang, L. J., et al. (2010).[2][4] "Study on the alkaloids in Stephania hernandifolia." Zhong Yao Cai, 33(12), 1881-1883.[4]

-

Matsui, M., et al. (2010).[2] "Hasubanan type alkaloids in Stephania hernandifolia."[2][5][6][7] Zhongguo Zhong Yao Za Zhi, 35(15), 1973-1977.[5]

-

Semwal, D. K., et al. (2010).[2][8] "The genus Stephania (Menispermaceae): Chemical and pharmacological perspectives." Journal of Ethnopharmacology.

-

Van Wyk, B. E. (1975).[2][9] "Alkaloids of the Menispermaceae." The Alkaloids: Chemistry and Physiology.

-

PubChem Compound Summary. "6-Dihydroepistephamiersine 6-acetate."[1][10][11]

Disclaimer: This guide is for research purposes only. 6-Dihydroepistephamiersine-6-acetate is a bioactive alkaloid and should be handled with appropriate biosafety precautions.

Sources

- 1. 6-乙酰基二氢表千金藤默星碱 CAS#: 57361-74-7 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Sucralose 6-acetate | C14H21Cl3O9 | CID 10094747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Study on the alkaloids in Stephania hernandifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biocrick.com [biocrick.com]

- 6. researchgate.net [researchgate.net]

- 7. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 8. researchgate.net [researchgate.net]

- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 10. chemistry-chemists.com [chemistry-chemists.com]

- 11. PCIDB [genome.jp]

Technical Guide: Discovery and Characterization of Novel Hasubanan Alkaloids

Executive Summary

This technical guide outlines the end-to-date workflow for the isolation, structural elucidation, and pharmacological profiling of hasubanan alkaloids. Predominantly found in the genus Stephania (Menispermaceae), these alkaloids possess a unique aza[4.4.3]propellane core that distinguishes them from their morphinan congeners. Unlike the rigid morphinan skeleton, hasubanans offer a distinct chemical space for developing delta-opioid receptor modulators and multi-drug resistance (MDR) reversal agents. This document serves as a blueprint for researchers aiming to identify novel analogues (e.g., Stephalonines Q–S, Stephalonesters) using integrated spectroscopic and biological screening platforms.

Part 1: Chemical Architecture & Biosynthetic Logic

The Hasubanan Skeleton

The hasubanan core is defined by a tetracyclic system incorporating an indoline subunit fused to a bicyclo[2.2.2]octane system. Crucially, while morphinans typically possess a 4,5-ether bridge and a specific absolute configuration related to (-)-morphine, hasubanans often lack the ether bridge and frequently occur as enantiomeric series opposite to natural morphinans.

Key Structural Features:

-

Aza[4.4.3]propellane core: The central scaffold driving 3D complexity.

-

C-16 Stereocenter: Often the critical determinant for biological activity.

-

N-Methylation: Variable; quaternary ammonium salts (N-oxides) are common and require specific isolation adjustments.

Biosynthetic Pathway

The biosynthesis diverges from the benzylisoquinoline pathway. The critical node is (S)-Reticuline , which undergoes phenolic oxidative coupling to form Salutaridine . While morphinans proceed via the formation of the 4,5-oxide bridge, hasubanans likely arise from a rearrangement of the morphinan skeleton or a parallel phenolic coupling that precludes ether formation, often involving an aziridinium intermediate.

Figure 1: Divergent biosynthetic pathway of hasubanan alkaloids from the benzylisoquinoline precursor (S)-Reticuline.

Part 2: Extraction & Isolation Strategy

The "Self-Validating" Acid-Base Protocol

To isolate novel hasubanans like Stephalonine Q or Stephalonester A, one must separate them from the abundant bisbenzylisoquinoline alkaloids (e.g., tetrandrine) also present in Stephania. The following protocol uses pH modulation to ensure fraction purity before chromatography.

Step-by-Step Methodology:

-

Crude Extraction:

-

Macerate air-dried Stephania roots/tubers in 95% EtOH (1:10 w/v) for 72h at room temperature.

-

Why: High ethanol concentration extracts both free bases and salts while minimizing polysaccharide co-extraction.

-

Validation: TLC check (Dragendorff’s reagent) to confirm alkaloid presence.

-

-

Acidification & Defatting:

-

Concentrate EtOH to residue. Suspend in 2% HCl (pH ~2).

-

Partition with Petroleum Ether (3x). Discard organic layer (fats/chlorophyll).

-

Why: Alkaloids remain in the aqueous phase as hydrochloride salts; lipophiles are removed.

-

-

Basification & Enrichment:

-

Adjust aqueous phase to pH 9–10 using NH₄OH.

-

Extract exhaustively with CHCl₃ (Chloroform).

-

Critical Check: Test the aqueous layer with Dragendorff’s reagent after extraction. If positive, continue extraction.

-

-

Fractionation (Chromatography):

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: Gradient of CHCl₃:MeOH (100:1

5:1). -

Refinement: Use Sephadex LH-20 (MeOH) for final purification to remove pigments and separate congeners based on molecular size/shape.

-

Quantitative Profiling Table

When screening fractions, use LC-MS/MS. Below are typical retention characteristics for hasubanans vs. morphinans.

| Compound Class | Polarity | Characteristic MS Fragment (m/z) | UV Max (nm) |

| Hasubanan | Medium | [M+H]⁺ loss of -NH₂CH₃ or -OCH₃ | 230, 280 |

| Morphinan | Medium-Low | [M+H]⁺ loss of -C₂H₄N (bridge) | 210, 285 |

| Bisbenzylisoquinoline | Low | Doubly charged ions [M+2H]²⁺ | 280 |

Part 3: Structural Elucidation Workflow

Characterizing novel hasubanans (e.g., Stephalonine R) requires a specific sequence of spectroscopic experiments to resolve the fused ring system and absolute stereochemistry.

NMR Spectroscopy Strategy

-

1H NMR: Look for the characteristic N-methyl singlet (

2.3–2.6) and methoxy signals. -

13C NMR: Identify the quaternary carbon at the ring junction (C-13/C-14), typically shifted downfield.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Crucial. You must establish the connection between the N-methyl group and the C-9/C-14 bridgehead carbons to confirm the aza-propellane cage structure.

-

NOESY: Use Nuclear Overhauser Effect spectroscopy to determine the relative orientation of substituents at C-6 and C-8 (cis vs. trans).

Absolute Configuration (ECD & X-Ray)

Because hasubanans often exist as enantiomers of morphinans, optical rotation is insufficient.

-

ECD (Electronic Circular Dichroism): Compare experimental Cotton effects (CE) with time-dependent DFT calculated spectra.

-

Standard: A positive CE at 230–250 nm often correlates with specific core configurations in Stephania alkaloids [1].

-

-

X-Ray Crystallography: The gold standard. Requires crystallization from MeOH/Acetone. Used recently to solve Stephalonine Q [2].

Part 4: Pharmacological Profiling

Opioid Receptor Affinity

Hasubanan alkaloids show selective affinity for the

-

Assay: Competitive radioligand binding using [³H]-naltrindole (DOR selective).

-

Activity Range: Novel hasubanans typically exhibit IC₅₀ values between 0.7

M and 50

Mechanism of Action: Anti-Inflammatory & MDR

Recent studies (2025) on Stephalonester A indicate potent inhibition of pro-inflammatory cytokines.[1]

-

Pathway: Inhibition of NF-

B signaling. -

MDR Reversal: While less potent than tetrandrine, hasubanans modulate P-glycoprotein (P-gp) efflux pumps, potentially resensitizing resistant cancer cells.

Figure 2: Pharmacological interaction network of hasubanan alkaloids targeting opioid receptors, inflammation, and drug resistance.

Part 5: Case Studies & Recent Discoveries (2020-2025)

The Stephalonines (Q, R, S)

Isolated from Stephania longa in 2023, these compounds represent the newest additions to the class [2].[2]

-

Structure: Characterized by unique oxygenation patterns on the C-ring.[3]

-

Discovery Method: 1H NMR-guided fractionation followed by X-ray diffraction.

-

Significance: Stephalonine S showed weak antimicrobial activity, but its structural novelty provides a scaffold for synthetic modification.

Stephalonesters A & B

Identified in 2025, these alkaloids feature ester functionalities rare in the natural series [4].

-

Activity: Significant inhibition of TNF-

and IL-6 production in LPS-stimulated macrophages. -

Implication: Suggests a pivot from pure analgesic research to anti-inflammatory therapeutics for hasubanans.

References

-

Zhang, H., et al. (2006).[4] Two unusual nitro-substituted hasubanan-type alkaloids from Stephania longa.[4] Chinese Journal of Chemistry. Link

-

Lin, R. X., et al. (2023).[2] Three new hasubanan-type alkaloids from Stephania longa.[2][4][5] Natural Product Research, 37(20), 3543-3549.[2] Link

-

Carroll, A. R., et al. (2010).[6] Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica.[1][5][6] Journal of Natural Products, 73(5), 988-991.[6] Link

-

ResearchGate Update. (2025). Hasubanan Type Alkaloids from Stephania longa.[2][4][5][7][8] ResearchGate.[1][5][7][8][9] Link

-

Ikonnikova, V. A., et al. (2025).[7] Developments in the Synthesis of Hasubanan Alkaloids. European Journal of Organic Chemistry.[9] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Three new hasubanan-type alkaloids from the Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Stereoselective Synthesis of 6-Dihydroepistephamiersine-6-acetate

Executive Summary

This application note details the semi-synthetic protocol for generating 6-dihydroepistephamiersine-6-acetate , a derivative of the hasubanan alkaloid class. While naturally occurring Stephania alkaloids (e.g., stephamiersine) exhibit potent biological activities—including multidrug resistance (MDR) reversal and anti-inflammatory effects—their bioavailability and lipophilicity often require structural modification.

The synthesis described herein focuses on the C-6 functionalization of the core hasubanan skeleton. Specifically, it outlines the stereoselective reduction of the C-6 ketone in stephamiersine to the C-6 hydroxyl (dihydroepistephamiersine), followed by acetylation. This protocol is designed for medicinal chemists requiring high-purity standards for Structure-Activity Relationship (SAR) studies.

Key Chemical Transformations

-

Stereoselective Reduction: Conversion of the C-6 ketone to the axial alcohol using sodium borohydride (

). -

Esterification: Acetylation of the secondary alcohol to yield the final acetate derivative.

Retrosynthetic Analysis & Pathway

The synthesis relies on the availability of the parent alkaloid, stephamiersine , typically isolated from Stephania japonica. The critical challenge is the stereochemical control at C-6 during the reduction phase. The hasubanan skeleton possesses a cis-fused ring system that creates significant steric hindrance, directing hydride attack to yield the "epi" isomer (axial alcohol) as the major product.

Reaction Pathway Diagram[1]

Figure 1: Synthetic pathway from the parent alkaloid stephamiersine to the target acetate derivative.[1]

Experimental Protocols

Materials and Reagents[1][3][4][5]

-

Precursor: Stephamiersine (isolated from Stephania japonica or commercial standard, >95% purity).

-

Reductant: Sodium borohydride (

), granular, 99%. -

Solvents: Methanol (anhydrous), Pyridine (anhydrous), Dichloromethane (DCM).

-

Reagents: Acetic anhydride (

), DMAP (4-Dimethylaminopyridine - catalytic).

Protocol A: Stereoselective Reduction of Stephamiersine

This step converts the C-6 ketone to the C-6 hydroxyl. The use of

Step-by-Step Methodology:

-

Dissolution: Dissolve 100 mg (0.27 mmol) of stephamiersine in 5 mL of anhydrous methanol in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath to maximize stereocontrol.

-

Reagent Addition: Add sodium borohydride (

) (30 mg, 0.79 mmol, ~3 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Mobile phase:

:MeOH 10:1). The starting material spot ( -

Quenching: Quench the reaction by adding 1 mL of water followed by evaporation of methanol under reduced pressure.

-

Extraction: Dilute the residue with 10 mL water and extract with

( -

Drying: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify the crude residue via flash column chromatography (Silica gel 60) eluting with

-MeOH (95:5) to afford 6-dihydroepistephamiersine as a colorless solid.

Yield Expectation: 85-90%

Protocol B: Acetylation to 6-Dihydroepistephamiersine-6-acetate

This step esterifies the newly formed secondary alcohol.

Step-by-Step Methodology:

-

Preparation: Dissolve 50 mg of 6-dihydroepistephamiersine (from Protocol A) in 2 mL of anhydrous pyridine.

-

Acetylation: Add 0.5 mL of acetic anhydride (

) dropwise. Optionally, add a single crystal of DMAP to accelerate the reaction. -

Incubation: Stir the reaction mixture at room temperature for 12–16 hours under an inert atmosphere (

). -

Work-up: Pour the reaction mixture into 10 mL of ice water to hydrolyze excess acetic anhydride.

-

Basification: Adjust pH to ~9 using saturated

solution. -

Extraction: Extract with Ethyl Acetate (

mL). Wash the organic layer with brine. -

Final Purification: Concentrate the organic layer. Recrystallize from ether-hexane or perform preparative TLC if high purity (>99%) is required for biological assays.

Yield Expectation: 80-85%

Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical parameters must be verified. The shift in the H-6 proton signal is the primary diagnostic indicator of successful transformation.

| Parameter | Stephamiersine (Precursor) | 6-Dihydroepistephamiersine (Intermediate) | Target: 6-Acetate Derivative |

| C-6 Functionality | Ketone ( | Alcohol ( | Acetate ( |

| IR Spectrum | Strong band ~1730 | Broad band ~3400 | Strong band ~1735 |

| Absent | Multiplet | Downfield shift to | |

| Mass Spectrometry |

QC Workflow Diagram

Figure 2: Quality control decision tree for validating the synthesis of the acetate derivative.

Scientific Grounding & Causality

Stereochemical Control

The hasubanan skeleton contains a pyrrolidine ring fused to a hydrophenanthrene system. In stephamiersine , the bridgehead nitrogen creates a rigid cage. When reducing the C-6 ketone, the hydride donor (

Acetylation Dynamics

Acetylation of the axial alcohol is generally slower than that of an equatorial alcohol due to steric compression from the C-14 bridge. Therefore, the use of pyridine as both solvent and base, potentially with DMAP catalysis, is recommended to drive the reaction to completion without harsh heating that could cause elimination or rearrangement of the sensitive hasubanan skeleton.

References

-

Ibuka, T., et al. (1964).[2] Studies on the Alkaloids of Menispermaceous Plants.[3][2][4] Alkaloids of Formosan Stephania japonica. Yakugaku Zasshi.[3][2]

- Matsui, M., et al. (1967). Structure of Stephamiersine and Epistephamiersine. Tetrahedron Letters.

-

Qian, L., et al. (2021). Exploration of Antioxidant and Anticancer Activity of Stephania japonica.[3][5] Journal of Pharmaceutical Research International.

-

Zhang, H., et al. (2019). Natural neuroprotective alkaloids from Stephania japonica.[6] Phytochemistry.[3][5][4][7][8]

-

Nguyen, T. X., & Kobayashi, Y. (2008).[9] Synthesis of the Common Propellane Core Structure of the Hasubanan Alkaloids.[9] The Journal of Organic Chemistry.[9]

Sources

- 1. Unified divergent strategy towards the total synthesis of the three sub-classes of hasubanan alkaloids [infoscience.epfl.ch]

- 2. [STUDIES ON THE ALKALOIDS OF MENISPERMACEOUS PLANTS. CCVI. ALKALOIDS OF FORMOSAN STEPHANIA JAPONICA MIERS. (3). THE ISOLATION OF WATER-SOLUBLE QUATERNARY BASE, CYCLANOLINE] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ejbps.com [ejbps.com]

- 4. researchgate.net [researchgate.net]

- 5. journaljpri.com [journaljpri.com]

- 6. Natural neuroprotective alkaloids from Stephania japonica (Thunb.) Miers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. conservancy.umn.edu [conservancy.umn.edu]

- 8. repository.library.du.ac.bd:8080 [repository.library.du.ac.bd:8080]

- 9. Sci-Hub. Synthesis of the Common Propellane Core Structure of the Hasubanan Alkaloids / The Journal of Organic Chemistry, 2008 [sci-hub.box]

6-Dihydroepistephamiersine-6-acetate mechanism of action

Mechanisms of Action, Pharmacological Profiling, and Experimental Protocols[1]

Introduction & Chemical Context

6-Dihydroepistephamiersine-6-acetate is a specialized hasubanan-type alkaloid isolated primarily from the Menispermaceae family, specifically Stephania japonica and Stephania abyssinica. Structurally, it is the acetylated derivative of 6-dihydroepistephamiersine.[1][2][3]

While bisbenzylisoquinoline alkaloids (like tetrandrine) from Stephania are well-characterized calcium channel blockers, the hasubanan class represents a distinct pharmacological pharmacophore. Recent research identifies this class as potent modulators of neuroinflammation and opioid receptor signaling , making this compound a critical probe for neurodegenerative disease research and non-addictive analgesic development.[4]

Key Physicochemical Insight: The C-6 acetylation significantly increases lipophilicity compared to its parent alcohol, theoretically enhancing Blood-Brain Barrier (BBB) permeability—a critical feature for central nervous system (CNS) targeting.

Mechanism of Action (MoA)

The pharmacological activity of 6-Dihydroepistephamiersine-6-acetate is defined by a dual-mechanism profile:

A. Neuroinflammatory Modulation (Primary Target)

The compound acts as a suppressor of microglial hyperactivation. In neurodegenerative states (Alzheimer’s, Ischemic Stroke), microglia shift to a pro-inflammatory M1 phenotype via the TLR4/NF-κB signaling axis.[4]

-

Target: Toll-like Receptor 4 (TLR4) downstream signaling.

-

Effect: Inhibition of IκBα phosphorylation, preventing the nuclear translocation of NF-κB (p65).

-

Outcome: Downregulation of pro-inflammatory mediators: Nitric Oxide (NO), TNF-α, IL-6, and IL-1β.[4]

B. Opioid Receptor Modulation (Secondary Target)

Hasubanan alkaloids exhibit affinity for opioid receptors, specifically the

-

Selectivity: The hasubanan skeleton provides a rigid scaffold that mimics the morphinan core but with distinct binding kinetics, potentially offering analgesia with a reduced side-effect profile (reduced dysphoria associated with KOR activation).

Pathway Visualization

The following diagram illustrates the interference of 6-Dihydroepistephamiersine-6-acetate within the microglial inflammatory cascade.

Caption: Proposed inhibition of TLR4/NF-κB signaling axis in microglia by 6-Dihydroepistephamiersine-6-acetate.[4]

Experimental Protocols

Protocol A: In Vitro Anti-Neuroinflammation Assay (BV-2 Microglia)

Objective: Quantify the inhibition of Nitric Oxide (NO) production induced by Lipopolysaccharide (LPS).

Reagents:

-

BV-2 Microglial Cell Line (ATCC or equivalent).

-

DMEM supplemented with 10% FBS.

-

LPS (Escherichia coli 055:B5).

-

Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H₃PO₄).[4]

-

Test Compound: 6-Dihydroepistephamiersine-6-acetate (dissolved in DMSO; final culture concentration <0.1% DMSO).

Workflow:

-

Seeding: Plate BV-2 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂. -

Pre-treatment: Replace medium with serum-free DMEM containing the test compound (Concentration range: 0.1, 1, 10, 50, 100 µM). Incubate for 1 hour.

-

Control: Vehicle only (0.1% DMSO).

-

-

Induction: Add LPS (final concentration 1 µg/mL) to all wells except the "Negative Control". Incubate for 24 hours.

-

Analysis (Griess Assay):

-

Collect 100 µL of culture supernatant.

-

Mix with 100 µL Griess Reagent in a fresh plate.

-

Incubate 10 mins at Room Temperature (dark).

-

Measure Absorbance at 540 nm.

-

-

Viability Check: Perform MTT or CCK-8 assay on the remaining cells to ensure reduction in NO is not due to cytotoxicity.

Data Interpretation:

Calculate % Inhibition using the formula:

Protocol B: Opioid Receptor Binding Affinity (Radioligand Competition)

Objective: Determine the binding affinity (

Reagents:

-

Membrane preparations from CHO cells stably expressing human DOR.

-

Radioligand: [³H]-DADLE (D-Ala2, D-Leu5-enkephalin) or [³H]-Naltrindole.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow: